molecular formula C16H14FNO3 B6407848 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorobenzoic acid CAS No. 1261992-94-2

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorobenzoic acid

Cat. No.: B6407848
CAS No.: 1261992-94-2
M. Wt: 287.28 g/mol
InChI Key: LKGYKNQUCLFETR-UHFFFAOYSA-N
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Description

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorobenzoic acid is an organic compound with a complex structure It is characterized by the presence of a dimethylaminocarbonyl group attached to a phenyl ring, which is further connected to a fluorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorobenzoic acid typically involves multiple steps. One common method includes the reaction of 4-fluorobenzoic acid with a suitable dimethylaminocarbonylating agent under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process would include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminocarbonyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols or amines.

    Substitution: The fluorine atom in the benzoic acid moiety can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorobenzoic acid involves its interaction with specific molecular targets. The dimethylaminocarbonyl group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

  • 4-(Dimethylcarbamoyl)phenylboronic acid
  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-(Diethylamino)phenylboronic acid

Comparison: 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorobenzoic acid is unique due to the presence of both a dimethylaminocarbonyl group and a fluorine atom. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it different from other similar compounds .

Properties

IUPAC Name

4-[4-(dimethylcarbamoyl)phenyl]-3-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-18(2)15(19)11-5-3-10(4-6-11)13-8-7-12(16(20)21)9-14(13)17/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGYKNQUCLFETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691340
Record name 4'-(Dimethylcarbamoyl)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-94-2
Record name 4'-(Dimethylcarbamoyl)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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